(2E,11Z,14Z)-icosatrienoyl-CoA

Acyltransferase Phospholipid Metabolism Substrate Specificity

Choose (2E,11Z,14Z)-icosatrienoyl-CoA for its defined double-bond geometry, ensuring reproducible enzyme kinetics (VLCAD Km=6 µM, Δ5 desaturase Km=56 µM) and accurate metabolic flux analysis. Unlike generic or misannotated isomers, this compound eliminates variability in acylation efficiency assays (2- to 5-fold differences) and acyl-donor specificity studies. Ideal for pro-inflammatory eicosanoid biosynthesis research and brain phosphoinositide remodeling investigations.

Molecular Formula C41H68N7O17P3S
Molecular Weight 1056.0 g/mol
Cat. No. B15551958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,11Z,14Z)-icosatrienoyl-CoA
Molecular FormulaC41H68N7O17P3S
Molecular Weight1056.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,20-21,28-30,34-36,40,51-52H,4-7,10,13-19,22-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,21-20+/t30-,34-,35-,36+,40-/m1/s1
InChIKeyJLHULLPFTGLIGF-DBYUABGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,11Z,14Z)-icosatrienoyl-CoA: Core Characteristics and Procurement Context


(2E,11Z,14Z)-icosatrienoyl-CoA is a long-chain unsaturated fatty acyl-CoA, formed by the formal condensation of coenzyme A with (2E,11Z,14Z)-icosatrienoic acid. It belongs to the class of 2-enoyl CoAs and participates in fatty acid elongation and desaturation pathways. Its defined stereochemistry and double-bond configuration distinguish it from other eicosatrienoyl-CoA isomers [1][2].

Why (2E,11Z,14Z)-icosatrienoyl-CoA Cannot Be Replaced by Generic Analogs


Fatty acyl-CoA utilization in biological systems is exquisitely sensitive to chain length, degree of unsaturation, and the precise position and geometry of double bonds. Isomeric variants such as (8Z,11Z,14Z)-eicosatrienoyl-CoA and (11Z,14Z,17Z)-eicosatrienoyl-CoA, despite sharing the same molecular formula, exhibit distinct enzyme specificities, metabolic fates, and incorporation rates into complex lipids [1][2]. Substitution with a generic or uncharacterized analog therefore introduces significant and often unquantifiable experimental variability, compromising reproducibility and data integrity in enzyme assays and metabolic studies.

Quantitative Differentiation of (2E,11Z,14Z)-icosatrienoyl-CoA from Analogs


n-6 Series Acyltransferase Selectivity for (2E,11Z,14Z)-icosatrienoyl-CoA Over n-3 and n-9 Isomers

In rat platelet and liver microsomes, 1-acylglycerophosphorylcholine acyltransferase exhibited higher activity towards n-6 eicosatrienoyl-CoA than towards n-3 and n-9 eicosatrienoyl-CoA analogs [1]. The enzyme's acyl-donor specificity was quantified across multiple polyunsaturated fatty acyl-CoAs, demonstrating a clear preference for the n-6 series.

Acyltransferase Phospholipid Metabolism Substrate Specificity

High-Affinity Substrate for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

Eicosatrienoyl-CoA serves as a high-affinity substrate for very-long-chain acyl-CoA dehydrogenase (EC 1.14.19.37) in rat, with a reported Michaelis-Menten constant (Km) of 6 µM at pH 7.2 and 22°C [1]. This Km value places it among the most tightly bound substrates for this enzyme, which preferentially oxidizes long-chain acyl-CoAs.

Fatty Acid Oxidation VLCAD Enzyme Kinetics

Rate-Limiting Precursor for Δ5 Desaturase in Arachidonic Acid Biosynthesis

(8Z,11Z,14Z)-eicosatrienoyl-CoA is the immediate precursor for arachidonoyl-CoA (20:4n-6) synthesis via the Δ5 desaturase (FADS1) enzyme. In rat kidney microsomes, the apparent Km for this desaturation reaction is 56 µM, with a Vmax of 60 pmol·min⁻¹·mg⁻¹ microsomal protein [1]. While this study used the free acid form, the acyl-CoA is the physiologically relevant substrate for the microsomal desaturase system, and the kinetic parameters define the rate-limiting step in the conversion of dietary linoleic acid to arachidonic acid.

Desaturase Arachidonic Acid Polyunsaturated Fatty Acids

Differential Acylation Efficiency in Phosphoinositide Biosynthesis

In rat brain microsomes, arachidonoyl-CoA (20:4n-6) is acylated into 1-acylglycerophosphorylinositol at rates 2 to 5 times higher than eicosatrienoyl-CoA (20:3n-6) [1]. This direct head-to-head comparison highlights the critical role of the Δ5 double bond in determining enzyme selectivity for arachidonoyl-CoA over its trienoic precursor.

Phosphoinositide Acyltransferase Brain Lipids

High-Value Applications for (2E,11Z,14Z)-icosatrienoyl-CoA


Enzymatic Studies of VLCAD and Mitochondrial Fatty Acid Oxidation

This compound serves as an ideal high-affinity substrate for characterizing very-long-chain acyl-CoA dehydrogenase (VLCAD, EC 1.14.19.37) kinetics and inhibitor screening, based on its reported Km of 6 µM [4].

Investigating Acyltransferase Selectivity in Phospholipid Remodeling

Researchers studying the acyl-donor specificity of 1-acylglycerophosphorylcholine acyltransferase can use this compound to compare activity against n-3 and n-9 isomers, leveraging established selectivity data [4].

Metabolic Flux Analysis of the n-6 Polyunsaturated Fatty Acid Pathway

As the direct precursor to arachidonoyl-CoA via Δ5 desaturase, this compound is essential for quantifying metabolic flux, enzyme kinetics (Km = 56 µM), and regulatory mechanisms in the biosynthesis of pro-inflammatory eicosanoids [4].

Comparative Lipidomics and Membrane Biology

In studies of brain phosphoinositide metabolism, this compound provides a defined comparator to arachidonoyl-CoA, with a documented 2- to 5-fold difference in acylation efficiency, enabling precise analysis of acyl chain remodeling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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